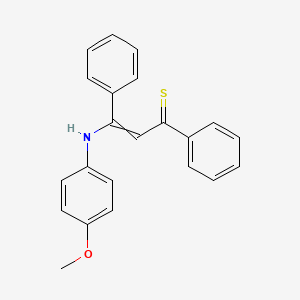
3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione is an organic compound that belongs to the class of anilines It is characterized by the presence of a methoxy group attached to the aniline ring and a thione group attached to the propene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione typically involves the reaction of 4-methoxyaniline with 1,3-diphenylprop-2-ene-1-thione under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction, where the 4-methoxyaniline is reacted with a suitable halide precursor in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methoxy group on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinone Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Quinolone Derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Uniqueness
3-(4-Methoxyanilino)-1,3-diphenylprop-2-ene-1-thione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
10441-76-6 |
|---|---|
Molekularformel |
C22H19NOS |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
3-(4-methoxyanilino)-1,3-diphenylprop-2-ene-1-thione |
InChI |
InChI=1S/C22H19NOS/c1-24-20-14-12-19(13-15-20)23-21(17-8-4-2-5-9-17)16-22(25)18-10-6-3-7-11-18/h2-16,23H,1H3 |
InChI-Schlüssel |
HYVLSMGCRFLDBW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=CC(=S)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


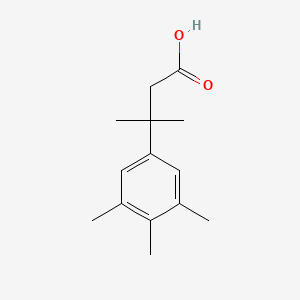
![4-N-(2-methylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B14726100.png)

![3-(Pyridin-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14726125.png)
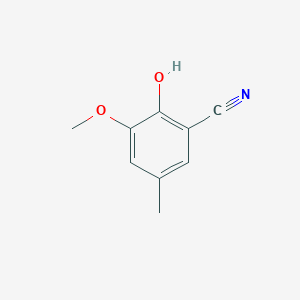
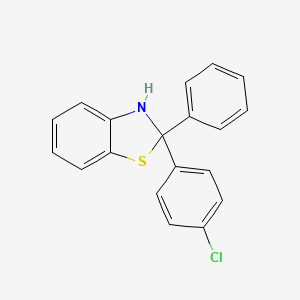
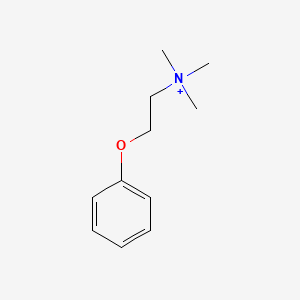
![Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14726143.png)

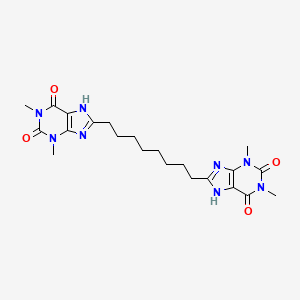
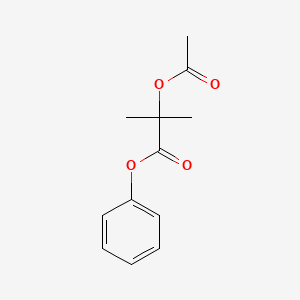
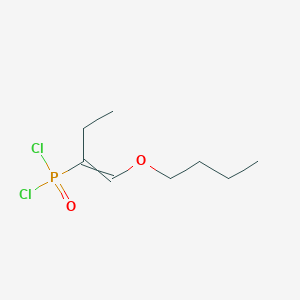
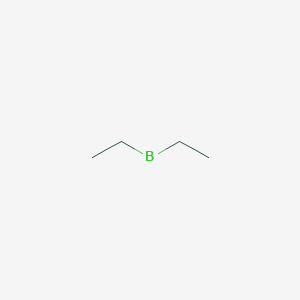
![N-benzyl-2-[(2,4-dimethylphenyl)carbamoyl-(2-methylpropyl)amino]-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B14726189.png)
